molecular formula C5H7BrF2 B2825000 3-Bromo-1,1-difluorocyclopentane CAS No. 1934853-45-8

3-Bromo-1,1-difluorocyclopentane

Cat. No. B2825000
CAS RN: 1934853-45-8
M. Wt: 185.012
InChI Key: YKUBVXZNAYOTDW-UHFFFAOYSA-N
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Description

3-Bromo-1,1-difluorocyclopentane is a halogenated organic compound with the molecular formula C5H7BrF2 . It has a molecular weight of 185.01 . The compound is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 3-Bromo-1,1-difluorocyclopentane is 1S/C5H7BrF2/c6-4-1-2-5(7,8)3-4/h4H,1-3H2 . This indicates that the molecule consists of a cyclopentane ring with bromine and two fluorine atoms attached to one of the carbon atoms in the ring .


Physical And Chemical Properties Analysis

3-Bromo-1,1-difluorocyclopentane is a liquid at room temperature . The storage temperature is -10 degrees Celsius .

Scientific Research Applications

  • Thermodynamic Properties and Phase Transitions : Compounds similar to 3-Bromo-1,1-difluorocyclopentane, such as 1-bromoperfluorooctane, have been studied for their thermodynamic properties, including heat capacities in both crystalline and liquid states, and phase transitions. These studies provide insights into the physical characteristics of bromo and fluoro-substituted cyclopentanes, which could be relevant for understanding the behavior of 3-Bromo-1,1-difluorocyclopentane under various temperature conditions (Varushchenko et al., 1997).

  • Conformational Analysis : Research on conformational analysis of compounds like 3-bromo-3-methylcholestane provides insights into the preferred configurations and stability of bromo-substituted cycloalkanes, which could inform the synthesis and applications of 3-Bromo-1,1-difluorocyclopentane in designing molecules with desired structural and chemical properties (Allinger & Liang, 1965).

  • Synthetic Applications : The synthesis and reactivity of closely related compounds, such as 3-bromo-1,1,1-trifluoroacetone, have been explored for their utility as building blocks in creating a variety of trifluoromethylated heterocycles and aliphatic compounds. This indicates the potential of 3-Bromo-1,1-difluorocyclopentane as a precursor in the synthesis of complex organic molecules with applications in materials science and organic chemistry (Lui et al., 1998).

  • Radical Cyclization Reactions : Research on the radical cyclization of halo-silacyclopentanes highlights the utility of bromo-substituted compounds in stereoselective synthesis, which could be extrapolated to the use of 3-Bromo-1,1-difluorocyclopentane in synthesizing cyclic structures with precise control over stereochemistry (Matsumoto et al., 1995).

Safety and Hazards

The safety information for 3-Bromo-1,1-difluorocyclopentane includes several hazard statements: H226 (flammable liquid and vapor), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-bromo-1,1-difluorocyclopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrF2/c6-4-1-2-5(7,8)3-4/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUBVXZNAYOTDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1Br)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1,1-difluorocyclopentane

CAS RN

1934853-45-8
Record name 3-bromo-1,1-difluorocyclopentane
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